Acetanilide, alpha-fluoro-p-phenyl-

Description

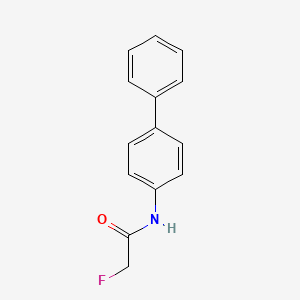

Acetanilide, alpha-fluoro-p-phenyl- (systematic name: N-(4-fluorophenyl)acetamide), is a fluorinated derivative of acetanilide (N-phenylacetamide). Its structure features a fluorine atom substituted at the para position of the phenyl ring relative to the acetamide group. This modification introduces unique electronic and steric properties compared to non-fluorinated analogs, influencing its physicochemical behavior and biological activity. Fluorine’s electronegativity and small atomic radius often enhance metabolic stability and binding affinity in pharmaceuticals, making this compound a subject of interest in medicinal chemistry .

Properties

CAS No. |

450-55-5 |

|---|---|

Molecular Formula |

C14H12FNO |

Molecular Weight |

229.25 g/mol |

IUPAC Name |

2-fluoro-N-(4-phenylphenyl)acetamide |

InChI |

InChI=1S/C14H12FNO/c15-10-14(17)16-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |

InChI Key |

OAEPFZQRKPBDMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CF |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Acetanilide, alpha-fluoro-p-phenyl-

Overview of General Acetanilide Synthesis

Acetanilide itself is traditionally prepared by acetylation of aniline derivatives using acetic anhydride, acetyl chloride, or esters of acetic acid. The reaction is a nucleophilic acyl substitution where the amine group of aniline attacks the acylating agent to form the amide bond. Common solvents include glacial acetic acid or aqueous acidic media to facilitate the reaction and control the pH.

Specific Preparation of Acetanilide, alpha-fluoro-p-phenyl-

The preparation of acetanilide derivatives with fluorine substitution, specifically para-fluoroacetanilide, follows a similar acetylation pathway starting from para-fluoroaniline. A patented industrial method details a two-step process involving acetylation followed by bromination to yield 2-bromo-4-fluoroacetanilide, a close analog of alpha-fluoro-p-phenyl-acetanilide, indicating a robust synthetic route adaptable for fluorinated acetanilides.

Acetylation Step

- Reactants: Para-fluoroaniline and glacial acetic acid.

- Procedure: Para-fluoroaniline is mixed with glacial acetic acid and heated to approximately 50–60 °C.

- Acylating agent: Acetic anhydride is added dropwise.

- Conditions: The mixture is maintained at 55–100 °C for 1–3 hours.

- Outcome: Formation of para-fluoroacetanilide intermediate with conversion rates above 90%.

Bromination Step (for related derivatives)

- Bromine is added at 45–55 °C.

- Reaction is maintained at 50–60 °C for 1–3 hours.

- Hydrogen peroxide is then added at 40–55 °C, continuing the reaction for another 1–3 hours.

- Decolorization and crystallization are done with sodium bisulfite aqueous solution.

- Final recrystallization is performed using ethanol-water mixtures.

- This step yields high purity bromofluoroacetanilide derivatives with recovery rates around 82–84% and purity by gas chromatography above 99.8%.

Reaction Conditions and Reagent Ratios

| Step | Reagents & Ratios | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Acetylation | Para-fluoroaniline:Glacial acetic acid = 1:3-4.8 | 50–60 | 1–3 | Acetic anhydride added dropwise |

| Para-fluoroaniline:Acetic anhydride = 1:1.01-1.20 | Reaction under heating | |||

| Bromination | Para-fluoroaniline:Bromine = 1:0.6–0.7 | 45–60 | 1–3 | Bromine added dropwise |

| Para-fluoroaniline:Hydrogen peroxide = 1:0.8–0.9 | 40–60 | 1–3 | Hydrogen peroxide added after bromination | |

| Crystallization | Sodium bisulfite aqueous solution 1–20% | Ambient | - | Decolorization and crystallization |

| Recrystallization | Ethanol-water (60–95% ethanol) | Ambient | - | Purification step |

Alternative Fluorination Approaches

While direct acetylation of para-fluoroaniline is common, fluorination can also be introduced via N-fluoropyridinium salts or electrophilic fluorinating agents developed historically for aromatic fluorination. These reagents allow selective fluorination under controlled conditions, but their application specifically to acetanilide derivatives is less documented in the context of alpha-fluoro-p-phenyl substitution.

Analytical and Research Findings

- The acetylation and bromination reactions proceed with high conversion efficiency (>90%) and yield high-purity products (>99.8% by GC).

- The use of glacial acetic acid as solvent and acetic anhydride as acylating agent provides a mild and efficient acetylation environment.

- Bromination followed by hydrogen peroxide treatment and sodium bisulfite decolorization ensures removal of impurities and by-products.

- Recrystallization from ethanol-water mixtures is critical for achieving high purity suitable for industrial applications.

- The entire process is scalable and suitable for industrial production, reducing costs and improving operational simplicity.

Summary Table of Preparation Method

| Stage | Key Reagents | Conditions | Yield (%) | Purity (%) | Industrial Suitability |

|---|---|---|---|---|---|

| Acetylation | Para-fluoroaniline, Acetic anhydride, Glacial acetic acid | 55–100 °C, 1–3 h | >90 | - | High |

| Bromination | Bromine, Hydrogen peroxide, Sodium bisulfite | 45–60 °C, 1–3 h each step | 82–84 | >99.8 | High |

| Recrystallization | Ethanol-water solution | Ambient | - | - | High |

Chemical Reactions Analysis

Types of Reactions

Acetanilide, alpha-fluoro-p-phenyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Acetanilide, alpha-fluoro-p-phenyl- has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.

Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism by which acetanilide, alpha-fluoro-p-phenyl- exerts its effects involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Acetanilide Derivatives

| Compound | Substituent at Para Position | Key Functional Groups |

|---|---|---|

| Acetanilide | None | N-Phenylacetamide |

| Paracetamol | -OH (hydroxyl) | N-(4-hydroxyphenyl)acetamide |

| Phenacetin | -OCH₂CH₃ (ethoxy) | N-(4-ethoxyphenyl)acetamide |

| alpha-fluoro-p-phenyl- | -F (fluoro) | N-(4-fluorophenyl)acetamide |

Key Observations :

- The para-substituent significantly impacts polarity, solubility, and biological interactions. For instance, paracetamol’s hydroxyl group enables hydrogen bonding, enhancing aqueous solubility but contributing to bitterness .

- Phenacetin’s ethoxy group introduces steric bulk, reducing metabolic oxidation compared to paracetamol .

Pharmacological and Toxicological Profiles

Research Findings :

- Acetanilide : Historically used as an analgesic but abandoned due to toxicity from aniline metabolites .

- Fluorinated Analogs: Fluorine substitution may reduce formation of toxic metabolites (e.g., aniline) by stabilizing the C-F bond.

- Paracetamol vs. alpha-fluoro-p-phenyl- : The hydroxyl group in paracetamol is critical for COX enzyme inhibition, whereas fluorine’s electron-withdrawing effects might alter receptor binding or metabolic pathways .

Physicochemical Properties

Table 3: Physical Properties

| Property | Acetanilide | Paracetamol | alpha-fluoro-p-phenyl- |

|---|---|---|---|

| Melting Point (°C) | 114–116 | 169–171 | Data unavailable |

| Solubility in Water | Low | Moderate | Likely lower than acetanilide |

| LogP (Lipophilicity) | 1.16 | 0.46 | Predicted higher |

Notes:

- However, reduced hydrogen-bonding capacity (vs. paracetamol) may lower solubility .

Industrial and Regulatory Considerations

- Acetanilide : Phased out in pharmaceuticals due to toxicity; replaced by phenacetin and later paracetamol .

- Fluorinated Derivatives: Regulatory scrutiny is critical, as seen with 4′-fluoro-4-acetylaminobiphenyl’s carcinogenicity . Alpha-fluoro-p-phenyl-acetanilide may require rigorous safety profiling before therapeutic use.

Biological Activity

Acetanilide, alpha-fluoro-p-phenyl- (C14H12FNO), is a fluorinated derivative of acetanilide that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its anticancer and antimicrobial properties, as well as its pharmacological mechanisms.

Overview of Acetanilide Derivatives

Acetanilides are a class of compounds known for their analgesic and antipyretic properties. The introduction of fluorine atoms into these structures often enhances their biological activity due to increased lipophilicity and altered electronic properties. The alpha-fluoro substitution specifically has been shown to influence the binding affinity and selectivity of these compounds towards biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various fluorinated acetanilides, including alpha-fluoro-p-phenyl-.

Research Findings

-

In Vitro Studies :

- A study demonstrated that alpha-fluoro-p-phenyl acetanilide exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity. For example, in MCF-7 breast cancer cells, the compound showed an IC50 value lower than 10 µM, suggesting effective growth inhibition .

- Molecular Mechanisms :

- In Vivo Efficacy :

Antimicrobial Activity

The antimicrobial properties of alpha-fluoro-p-phenyl acetanilide have also been investigated.

Case Studies

-

Bacterial Inhibition :

- A series of microbiological evaluations indicated that this compound exhibits remarkable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were reported to be in the range of 4-16 µg/mL .

- Mechanisms of Action :

Structure-Activity Relationship (SAR)

The biological activity of acetanilide derivatives can be significantly influenced by structural modifications.

| Compound Structure | IC50 (µM) | Activity Type | Notes |

|---|---|---|---|

| Alpha-fluoro-p-phenyl | <10 | Anticancer | Effective against MCF-7 cells |

| Non-fluorinated analog | >20 | Anticancer | Significantly less potent |

| Alpha-fluoro-p-phenyl | 4-16 | Antimicrobial | Active against Gram-positive bacteria |

Safety and Toxicity

While the therapeutic potential is promising, safety profiles must also be considered. Preliminary toxicity studies indicate that alpha-fluoro-p-phenyl acetanilide has a favorable safety margin, with no major organ toxicity observed at therapeutic doses in animal models . However, further comprehensive toxicological assessments are necessary to establish safety for clinical applications.

Q & A

Q. How can computational methods predict biological activity of novel alpha-fluoro-p-phenyl acetanilide analogs?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens analogs against COX-2 or other targets. QSAR models trained on IC50 data for anti-inflammatory activity prioritize fluorination at meta/para positions. ADMET predictors (e.g., SwissADME) forecast bioavailability and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.